REACTION_CXSMILES
|
[C:1](=[O:6])([O:3][CH2:4][CH3:5])[NH2:2].[H-].[Na+].[C:9](Cl)(=[O:13])[C:10]([CH3:12])=[CH2:11]>CC1C=CC=CC=1C>[C:9]([NH:2][C:1](=[O:6])[O:3][CH2:4][CH3:5])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:1.2|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for additional 3 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 hour at 60° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was subjected to column chromatography for purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |